REACTION_CXSMILES
|
N1CCCCC1.O[CH:8]1[CH2:13]SC(O)C[S:9]1.[C:15]([CH2:17][C:18]([O:20][CH2:21][CH3:22])=[O:19])#[N:16]>>[NH2:16][C:15]1[S:9][CH:8]=[CH:13][C:17]=1[C:18]([O:20][CH2:21][CH3:22])=[O:19]
|
Name
|
|
Quantity
|
20.7 mL
|
Type
|
reactant
|
Smiles
|
N1CCCCC1
|
Name
|
|
Quantity
|
17.5 g
|
Type
|
reactant
|
Smiles
|
OC1SCC(SC1)O
|
Name
|
|
Quantity
|
23.7 g
|
Type
|
reactant
|
Smiles
|
C(#N)CC(=O)OCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at room temperature for 4 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
to stand overnight
|
Duration
|
8 (± 8) h
|
Type
|
FILTRATION
|
Details
|
It was filtered
|
Type
|
CUSTOM
|
Details
|
the filtrate evaporated to dryness
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in ether
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
The residue was triturated with light petroleum (b.p. 60-80° C.)
|
Type
|
ADDITION
|
Details
|
containing a small amount of ethyl acetate
|
Type
|
CUSTOM
|
Details
|
The gummy solid obtained
|
Type
|
CUSTOM
|
Details
|
was purified by silica gel column chromatography
|
Type
|
CUSTOM
|
Details
|
the semi-solid product was triturated with water
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
washed with light petroleum (b.p. 60-80° C.)
|
Type
|
CUSTOM
|
Details
|
dried
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |